(s)-3-Formamido-3-(furan-3-yl)propanoic acid
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Overview
Description
(s)-3-Formamido-3-(furan-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Formamido-3-(furan-3-yl)propanoic acid typically involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . The resulting product is then subjected to N-formylation using a mixture of formic acid and acetic anhydride to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions and purification processes are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(s)-3-Formamido-3-(furan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
(s)-3-Formamido-3-(furan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (s)-3-Formamido-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and formamido group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)propanoic acid: Similar structure but with a different substitution pattern on the furan ring.
2-amino-3-(furan-3-yl)propanoic acid: Contains an amino group instead of a formamido group.
3-(furan-3-yl)propenoic acid: Contains a double bond in the propanoic acid chain.
Uniqueness
(s)-3-Formamido-3-(furan-3-yl)propanoic acid is unique due to the presence of both the formamido group and the furan ring, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9NO4 |
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Molecular Weight |
183.16 g/mol |
IUPAC Name |
(3S)-3-formamido-3-(furan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c10-5-9-7(3-8(11)12)6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12)/t7-/m0/s1 |
InChI Key |
JBUUZUJNFYXDDQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=COC=C1[C@H](CC(=O)O)NC=O |
Canonical SMILES |
C1=COC=C1C(CC(=O)O)NC=O |
Origin of Product |
United States |
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